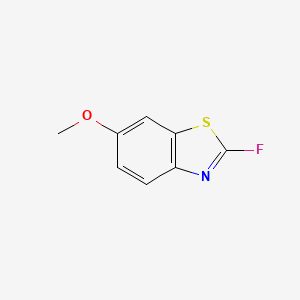

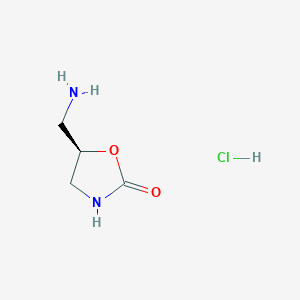

![molecular formula C12H11FN2O4 B1408633 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1239843-07-2](/img/structure/B1408633.png)

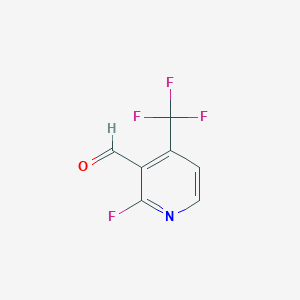

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

説明

The compound “3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) .

Molecular Structure Analysis

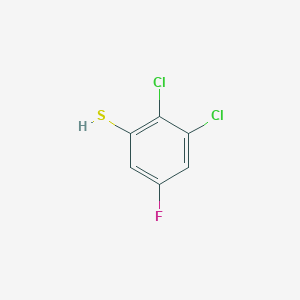

The molecular formula of the compound is C10H11FO3 . The InChI representation isInChI=1S/C10H11FO3/c1-14-9-4-2-7 (6-8 (9)11)3-5-10 (12)13/h2,4,6H,3,5H2,1H3, (H,12,13) . The Canonical SMILES representation is COC1=C (C=C (C=C1)CCC (=O)O)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 198.06922237 g/mol . The topological polar surface area is 46.5 Ų . The compound has a heavy atom count of 14 .科学的研究の応用

1. Radiopharmaceutical Applications

The compound 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), closely related to the mentioned chemical, is used in PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). It is synthesized using a two-step-one-pot procedure and has been validated under current Good Manufacturing Practices for human use in investigational studies (Luo et al., 2019).

2. Optoelectronics

1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and characterized for their nonlinear optical properties. These compounds, specifically compound 4a containing Bromine, display potential as optical limiters, useful in the field of optoelectronics (Chandrakantha et al., 2011).

3. Insecticidal Activity

Some 1,3,4-oxadiazoles with the phenoxyfluorophenyl group, related to the compound , have been synthesized and tested for their insecticidal activity against certain crop pests, although they showed low effectiveness (Mohan et al., 2004).

4. Topical Application for Visual Impairment

1,2,4-oxadiazol-5-yl-acetic acids, similar in structure to the mentioned compound, have been synthesized and shown potent topical activity in a rat model for visual impairment, specifically in preventing cataract development (La Motta et al., 2008).

5. Antimicrobial and Antioxidant Applications

Derivatives of 1,3,4-oxadiazole incorporating a 3-fluoro-4-methoxyphenyl moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed significant antimicrobial and potent antioxidant activities (Dinesha et al., 2014).

6. Anti-Inflammatory and Analgesic Properties

A series of 1,2,4- and 1,3,4-oxadiazole derivatives, again incorporating the 3-fluoro-4-methoxyphenyl moiety, have demonstrated good anti-inflammatory and significant analgesic activities in vivo. These compounds were evaluated in the carrageenan-induced rat paw edema test and the tail flick test, respectively (Dinesha et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4/c1-18-9-3-2-7(6-8(9)13)12-14-10(19-15-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYAFFCZMDYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)